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Introduction

Trans fatty acids (TFAs), particularly industrially-produced trans fats (IP-TFAs) from partially
hydrogenated oils (PHOs), have been robustly linked to an increased risk of cardiovascular
disease.[1][2] Their consumption elevates low-density lipoprotein (LDL) cholesterol ("bad"
cholesterol) while lowering high-density lipoprotein (HDL) cholesterol ("good" cholesterol),
contributing to atherosclerosis.[1][2][3][4] Many countries have made significant strides in
reducing or eliminating IP-TFAs from their food supplies through legislation and voluntary
industry reformulation.[5][6][7][8] This guide provides a quantitative comparison of trans fat
content in various foods across different nations, details the analytical methodologies used for
their quantification, and illustrates a key metabolic pathway affected by their consumption.

Quantitative Comparison of Trans Fat in Foods

The following tables summarize the trans fat content in various food categories from different
countries. It is important to note that the data are from various years and sources, which may
affect direct comparability due to ongoing reformulation efforts and changes in regulations.

Table 1: Trans Fat Content in Fast Food
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Country/Regio Trans Fat
Food Item Year of Data Source(s)
n Content
Large fries and
United States chicken nuggets 10.2 g per
_ _ 2004-2005 9]
(New York City) combo serving
(McDonald's)
Large fries 30% more than
2004-2005 [9]
(McDonald's) Atlanta
Large hot wings ]
] 5.5 g per serving  2004-2005 [9]
and fries (KFC)
) Significant
) French Fries (5
United States ] ] decrease to 1997-2008 [8][10]
major chains)
“close to zero"
Large fries and
] chicken nuggets )
Czech Republic ~3 g per serving 2004-2005 [9]
combo
(McDonald's)
Large fries and
) chicken nuggets )
Russia ~3 g per serving 2004-2005 9]
combo
(McDonald's)
Large hot wings )
_ <1 gperserving 2004-2005 [9]
and fries (KFC)
Large fries and
] chicken nuggets )
Spain ~3 g per serving 2004-2005 9]
combo
(McDonald's)
] 0.04 - 0.11 g per
French Fries 2017 [11]
100g
Denmark Large fries and 0.33 g per 2004-2005 9]
chicken nuggets serving
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combo
(McDonald's)

Large hot wings
and fries (KFC)

< 1 g per serving

2004-2005

El

Large hot wings

Poland ) 19 g per serving 2004-2005 9]
and fries (KFC)
Large hot wings ]

Hungary ] 19 g per serving 2004-2005 9]
and fries (KFC)
Large hot wings )

Germany ] <1gperserving 2004-2005 9]
and fries (KFC)

French Fries 0.04 g per 100g - [11]

Up to 0.6 g per
Ireland Burger products 2008 [11]
100g
Pizza, fries, 0.2-0.5g per
_ 2008 [11]
sandwiches 100g
] Pizza, hot dog, Highest TFA

Armenia ]
burger, fries, content among 2022 [11]

(Yerevan)
pancake tested fast foods

Fries 0.083 g per 100g 2022 [11]

Table 2: Trans Fat Content in Packaged Foods (Biscuits, Cakes, Wafers)
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. Trans Fat Content
Country/Region Year of Data Source(s)
(% of total fat)

) Mean of 21% (SD
Armenia ) 2015-2016 [12]
11%) in 91 products

) Mean of 14% (SD
Estonia ) 2015-2016 [12]
10%) in 8 products

994 products
contained >2% of total 2015-2016 [12]
fat as IP-TFA

Former Soviet Union

(15 countries)

] Majority of products
European Union - [6]
<2g per 100g of fat

Brazil 0.86% in biscuits - [13]
) 0.68% in bakery
Spain - [13]
products

Experimental Protocols for Trans Fat Analysis

The quantification of trans fats in food products is primarily accomplished through two main
analytical techniques: Gas Chromatography (GC) and Infrared Spectroscopy (IR).[14][15][16]

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a widely used
and reliable method for the detailed analysis of fatty acid profiles, including trans fat isomers.
[15]

Summary of a Typical GC-FID Protocol:

 Lipid Extraction: The fat is first extracted from the food matrix. The specific solvent system
used depends on the nature of the food sample.

o Saponification and Methylation: The extracted triglycerides are saponified (converted to fatty
acid salts) and then methylated to form fatty acid methyl esters (FAMES). This derivatization
step is crucial for making the fatty acids volatile for GC analysis.
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e GC Analysis: The FAMEs are injected into the gas chromatograph.

o Column: Along capillary column, often coated with a highly polar stationary phase (e.g.,
cyanopropyl polysiloxane), is used to separate the different FAME isomers based on their
boiling points and polarity.

o Carrier Gas: An inert gas like helium or hydrogen carries the FAMEs through the column.

o Temperature Program: The oven temperature is gradually increased to facilitate the
separation of a wide range of fatty acids.

o Detection: As the FAMESs exit the column, they are combusted in a flame ionization
detector (FID), which generates a signal proportional to the amount of each fatty acid.

e Quantification: The peaks in the resulting chromatogram are identified by comparing their
retention times to those of known standards. The amount of each trans fatty acid is
quantified by comparing its peak area to that of an internal standard.[17]

Infrared Spectroscopy (IR)

Infrared spectroscopy, particularly Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) spectroscopy, offers a more rapid method for determining the total isolated trans fat
content.[14][15][16]

Summary of a Typical ATR-FTIR Protocol:

o Sample Preparation: The fat is extracted from the food sample. For liquid oils, the sample
can often be analyzed directly.

o ATR-FTIR Measurement: A small amount of the extracted fat is placed on the ATR crystal. An
infrared beam is passed through the crystal in such a way that it interacts with the sample.

o Spectral Analysis: The detector measures the absorption of infrared radiation by the sample.
Isolated trans double bonds exhibit a characteristic absorption band around 967 cm~1.[15]

o Quantification: The intensity of this absorption band is proportional to the concentration of
trans fats. A calibration curve created using standards of known trans fat concentration is
used to quantify the amount in the sample.[16]
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Metabolic Pathway and Health Implications

Trans fats exert their detrimental effects on cardiovascular health by modulating lipid

metabolism and inflammatory pathways.[1][4][18]

Impact on Lipid Metabolism

The consumption of IP-TFAs adversely affects blood lipid profiles.[3][4] They have been shown

to:

e Increase LDL Cholesterol: By influencing hepatic lipid metabolism, trans fats can lead to an
overproduction of apolipoprotein B-100, a key component of LDL particles.[18]

e Decrease HDL Cholesterol: The mechanisms are complex but involve alterations in the
activity of enzymes and transfer proteins involved in HDL metabolism.[4]

 Increase Triglycerides: Trans fats can also lead to an elevation in serum triglycerides.[1]

The following diagram illustrates the general workflow for the analysis of trans fats in food

samples.
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General Workflow for Trans Fat Analysis in Food
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Caption: Workflow for the analysis of trans fats in food.

The next diagram illustrates the impact of trans fatty acids on lipid metabolism and
cardiovascular disease risk.
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Impact of Trans Fats on Lipid Metabolism and CVD Risk
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Caption: Trans fats alter lipid metabolism, increasing CVD risk.

Conclusion

The global food supply has seen a significant reduction in industrially-produced trans fats over
the past two decades, largely driven by increased awareness of their health risks and
subsequent regulatory action.[7] However, disparities remain, and products with high levels of
trans fats can still be found in some markets, particularly in packaged and fast foods.[6][12]
Continuous monitoring using reliable analytical methods like GC and IR spectroscopy is
essential for public health surveillance and to ensure compliance with regulations. For
researchers and drug development professionals, understanding the quantitative landscape of
trans fat consumption and its metabolic consequences is crucial for developing strategies to
mitigate cardiovascular disease risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Trans Fatty Acids: Effects on Cardiometabolic Health and Implications for Policy - PMC
[pmc.ncbi.nlm.nih.gov]

2. jascoinc.com [jascoinc.com]

3. Metabolic aspects of trans fatty acids - PubMed [pubmed.ncbi.nim.nih.gov]
4. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

6. food.ec.europa.eu [food.ec.europa.eu]

7. Trans Fat Intake and Its Dietary Sources in General Populations Worldwide: A Systematic
Review [mdpi.com]

8. medscape.com [medscape.com]
9. medindia.net [medindia.net]
10. sciencedaily.com [sciencedaily.com]

11. Trans-Fatty Acids in Fast-Food and Intake Assessment for Yerevan's Population,
Armenia - PMC [pmc.ncbi.nlm.nih.gov]

12. Industrially produced trans fat in popular foods in 15 countries of the former Soviet Union
from 2015 to 2016: a market basket investigation - PMC [pmc.ncbi.nim.nih.gov]

13. researchgate.net [researchgate.net]

14. Determination of trans fat in edible oils: current official methods and overview of recent
developments | Semantic Scholar [semanticscholar.org]

15. Analysis of Trans Fat in Edible Oils with Cooking Process - PMC [pmc.nchi.nlm.nih.gov]
16. jascoinc.com [jascoinc.com]
17. who.int [who.int]

18. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b191154?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2639783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2639783/
https://jascoinc.com/applications/quantitative-analysis-of-trans-fats-in-food-products/
https://pubmed.ncbi.nlm.nih.gov/16844601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7231579/
https://www.researchgate.net/figure/A-Comparison-of-the-Amounts-of-Industrially-Produced-Trans-Fatty-Acids-in-a-Large-Serving_fig1_26674273
https://food.ec.europa.eu/document/download/ee6db065-4ccf-4a66-9c99-8adfaff25c0f_en?filename=fs_labelling-nutrition_trans-fats-factsheet_en.pdf
https://www.mdpi.com/2072-6643/9/8/840
https://www.mdpi.com/2072-6643/9/8/840
https://www.medscape.com/viewarticle/725554
https://www.medindia.net/news/varying-amount-of-fat-in-fast-food-chain-across-the-world-9420-1.htm
https://www.sciencedaily.com/releases/2010/07/100714104103.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9105336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9105336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6398766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6398766/
https://www.researchgate.net/figure/Number-and-proportion-of-packaged-foods-with-trans-fat-claims_tbl2_335662885
https://www.semanticscholar.org/paper/Determination-of-trans-fat-in-edible-oils%3A-current-Tyburczy-Mossoba/94fec96f050d25f36046e07636a87d9701960d3a
https://www.semanticscholar.org/paper/Determination-of-trans-fat-in-edible-oils%3A-current-Tyburczy-Mossoba/94fec96f050d25f36046e07636a87d9701960d3a
https://pmc.ncbi.nlm.nih.gov/articles/PMC4609978/
https://jascoinc.com/wp-content/uploads/2018/05/APP-Note-050-AT-0215-Quantitative-Analysis-of-Trans-Fats-in-Food-Products-using-and-FTIR-ATR-Method.pdf
https://www.who.int/docs/default-source/documents/replace-transfats/a-food-analysis-lab-protocol.pdf?sfvrsn=b27e4111_2
https://www.researchgate.net/publication/282803490_Effect_of_trans-fatty_acids_on_lipid_metabolism_Mechanisms_for_their_adverse_health_effects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [quantitative comparison of trans fat in foods from
different countries]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191154#quantitative-comparison-of-trans-fat-in-
foods-from-different-countries]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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